molecular formula C22H18ClF12NO B3335462 (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride CAS No. 1217447-55-6

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B3335462
CAS No.: 1217447-55-6
M. Wt: 575.8 g/mol
InChI Key: GUJSIYSDKRDTDD-UNTBIKODSA-N
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Description

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by its trifluoromethyl-substituted aryl groups and a methoxy-methyl moiety. This compound is structurally related to its enantiomer, (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methoxy-methyl}pyrrolidine hydrochloride (CAS: 1217463-07-4), which shares identical molecular formula (C22H18ClF12NO) and molecular weight (575.82 g/mol) but differs in stereochemical configuration .

Properties

IUPAC Name

(2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]-methoxymethyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F12NO.ClH/c1-36-18(17-3-2-4-35-17,11-5-13(19(23,24)25)9-14(6-11)20(26,27)28)12-7-15(21(29,30)31)10-16(8-12)22(32,33)34;/h5-10,17,35H,2-4H2,1H3;1H/t17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJSIYSDKRDTDD-UNTBIKODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF12NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Overview

  • Common Name : this compound
  • CAS Number : 1217447-55-6
  • Molecular Formula : C22H18ClF12NO
  • Molecular Weight : 575.818 g/mol
  • LogP : 8.5346 (indicating high lipophilicity) .

Antidepressant and Anxiolytic Effects

Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency in various biological assays. The presence of the trifluoromethyl substituents in this compound may contribute to its effectiveness in inhibiting serotonin uptake, suggesting potential antidepressant and anxiolytic properties. A study highlighted that similar compounds with trifluoromethyl groups demonstrated a sixfold increase in serotonin uptake inhibition compared to non-fluorinated analogs .

Anti-inflammatory Activity

The compound's structural characteristics may also confer anti-inflammatory properties. Pyrrolidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary data suggest that this compound could exhibit similar inhibitory effects, potentially making it a candidate for treating inflammatory conditions .

Structure-Activity Relationships (SAR)

The SAR of this compound reveals that the trifluoromethyl groups significantly influence its biological activity. The introduction of these groups enhances lipophilicity and alters the electronic properties of the molecule, which can affect binding affinity to biological targets. The following table summarizes key SAR findings relevant to this compound:

SubstituentEffect on ActivityReference
TrifluoromethylIncreases potency for serotonin uptake inhibition
Methoxy groupEnhances solubility and bioavailability
Pyrrolidine ringContributes to structural rigidity and receptor binding

Case Studies

  • Serotonin Uptake Inhibition :
    A study demonstrated that similar pyrrolidine derivatives with trifluoromethyl substitutions showed significant inhibition of serotonin transporters, suggesting potential applications in mood disorders .
  • Anti-inflammatory Effects :
    Research on pyrrolidine derivatives indicated that they could effectively reduce COX-2 enzyme activity, leading to decreased prostaglandin synthesis, which is pivotal in inflammation . The exact efficacy of this compound in this context remains to be fully elucidated.
  • Cytotoxicity Studies :
    Initial cytotoxicity assessments have shown that related compounds do not exhibit significant toxicity against mammalian cell lines at therapeutic doses, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The primary structural analogs of the R-enantiomer are its S-enantiomer and other pyrrolidine-based trifluoromethylaryl derivatives. Key differences and similarities include:

Property (R)-Enantiomer (S)-Enantiomer (CAS: 1217463-07-4)
Stereochemistry R-configuration at chiral center S-configuration at chiral center
Molecular Formula C22H18ClF12NO C22H18ClF12NO
Molecular Weight 575.82 g/mol 575.82 g/mol
Storage Conditions Likely 2–8°C (inferred from S-enantiomer) 2–8°C
Safety (WGK Germany) Not explicitly reported WGK 3 (highly water-hazardous)

The enantiomers exhibit identical physical and chemical properties (e.g., solubility, melting point) but divergent biological or catalytic behaviors due to stereochemical differences. For instance, the S-enantiomer has been utilized in asymmetric hydrogenation reactions, while the R-enantiomer may display opposing enantioselectivity .

Functional Group Analysis

Both enantiomers feature:

  • Bis(3,5-bis(trifluoromethyl)phenyl) groups : These electron-withdrawing substituents enhance stability and influence π-π interactions in catalytic systems.
  • Methoxy-methyl moiety : Provides steric bulk, critical for chiral induction.
  • Pyrrolidine backbone : A rigid scaffold that supports stereochemical integrity.

Compounds lacking trifluoromethyl groups (e.g., unsubstituted aryl analogs) show reduced thermal stability and catalytic efficiency, highlighting the importance of fluorine substitution .

Q & A

Q. What computational approaches predict regioselectivity in electrophilic substitutions?

  • Methodology : Apply Fukui function analysis (DFT) to map electron density. Validate with experimental bromination or nitration trials, monitored via ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 2
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride

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